5-bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of 5-bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide consists of interconnected rings and functional groups. The benzo[d]thiazole moiety contributes to its biological activity. Detailed spectroscopic analyses (such as NMR, IR, and mass spectrometry) are essential for confirming its structure .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations of the morpholinosulfonyl group. Investigating its reactivity under different conditions is crucial for understanding its behavior .
Scientific Research Applications
Bioactive Heterocyclic Compounds
Heterocyclic compounds, especially those incorporating furan and thiazole rings, are essential structural units in medicinal chemistry. They are known for their significant roles in the development of drugs with antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The inclusion of furan and thiazole moieties often results from bioisosteric replacements to optimize activity and selectivity in various therapeutic agents. Compounds like "5-bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide" may exhibit similar promising applications due to their structural features (Ostrowski, 2022).
Central Nervous System (CNS) Applications
Heterocycles containing nitrogen, sulfur, and oxygen atoms form the largest class of organic compounds with potential CNS effects. The structural configuration of compounds similar to "this compound" allows them to serve as lead molecules in synthesizing new CNS drugs. These compounds can range in effects from depressive to euphoric and even convulsive activities, underscoring their versatility in addressing CNS disorders (Saganuwan, 2017).
Environmental and Health Impact Studies
While the primary focus is on the therapeutic applications, it's also crucial to consider the environmental and health impacts of brominated compounds. Studies on substances like 2,4,6-Tribromophenol, which share structural similarities with "this compound," highlight the ubiquity and potential toxicological concerns associated with brominated organic compounds. These studies are essential for understanding the broader implications of using and synthesizing such chemicals (Koch & Sures, 2018).
Mechanism of Action
Properties
IUPAC Name |
5-bromo-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O5S2/c17-14-4-3-12(25-14)15(21)19-16-18-11-2-1-10(9-13(11)26-16)27(22,23)20-5-7-24-8-6-20/h1-4,9H,5-8H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBJTGBJQCKCMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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